An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS No. 88807-89-0). As a non-proteinogenic, conformationally constrained amino acid, this compound serves as a valuable building block in medicinal chemistry and peptide design. Its unique structure, featuring a quaternary α-carbon substituted with a cyclopropyl ring, imparts significant steric hindrance and rigidity, which are desirable traits for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide details its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and key considerations for its handling and application in research and development.
Molecular Structure and Stereochemistry
2-Amino-2-cyclopropylpropanoic acid hydrochloride possesses a unique molecular architecture centered around a chiral quaternary α-carbon. This central carbon is bonded to four distinct substituents: an amino group (protonated as an ammonium chloride salt), a carboxylic acid, a methyl group, and a cyclopropyl ring.
The presence of the three-membered cyclopropane ring is the most defining feature. This small, strained carbocycle introduces significant conformational rigidity in proximity to the peptide backbone when incorporated.[1][2] This rigidity can lock a peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and enhancing proteolytic stability.[3][4] The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, making it more convenient for handling and use in various synthetic and biological applications.[5][6]
Caption: Structure of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride.
Physicochemical Properties
The key physicochemical properties are summarized below. These data are essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 88807-89-0 | [7][8][9][10] |
| Molecular Formula | C₆H₁₂ClNO₂ | [7][8] |
| Molecular Weight | 165.62 g/mol | [8][9] |
| Synonyms | Cyclopropaneacetic acid, α-amino-α-methyl-, hydrochloride | [7] |
| Purity (Typical) | ≥95% - 96% | [7][9] |
| Storage Temp. | Inert atmosphere, room temperature | [8] |
Representative Synthesis and Purification
While various proprietary methods exist, a plausible and efficient route for the synthesis of α,α-disubstituted amino acids like 2-amino-2-cyclopropylpropanoic acid is via a modified Strecker synthesis.[11][12] This classic multicomponent reaction offers a direct approach from a ketone precursor.[13]
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol: Modified Strecker Synthesis
Step 1: Formation of 2-Amino-2-cyclopropylpropanenitrile
-
In a well-ventilated fume hood, a flask is charged with an aqueous solution of ammonium chloride (1.2 eq.) and potassium cyanide (1.1 eq.). The mixture is cooled in an ice bath to 0-5 °C.
-
Causality: The reaction is exothermic and generates toxic HCN in situ. Low temperature controls the reaction rate and minimizes the volatilization of HCN.
-
-
Cyclopropyl methyl ketone (1.0 eq.) is added dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
-
The reaction is sealed and stirred at room temperature for 24-48 hours, monitoring by TLC or GC for the disappearance of the ketone.
-
Upon completion, the organic layer containing the α-aminonitrile is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Self-Validation: The crude aminonitrile can be quickly analyzed by ¹H NMR to confirm the disappearance of the ketone's methyl singlet and the appearance of a new methyl singlet at a different chemical shift, confirming conversion before proceeding.
-
Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid HCl
-
The crude α-aminonitrile from Step 1 is added to a round-bottom flask containing concentrated hydrochloric acid (5-10 eq.).
-
Causality: A large excess of strong acid is required to drive the complete hydrolysis of the sterically hindered nitrile to a carboxylic acid and to ensure the final product is isolated as the stable hydrochloride salt.
-
-
The mixture is heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by the cessation of ammonia evolution or by LC-MS analysis of aliquots.
-
After cooling to room temperature, the solution is concentrated under vacuum to remove excess HCl and water, yielding the crude solid product.
Step 3: Purification
-
The crude solid is purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. The crude product is dissolved in a minimal amount of hot ethanol, and ether is added dropwise until persistent turbidity is observed.
-
Causality: The product is soluble in polar ethanol but less soluble in nonpolar ether. This differential solubility allows for the selective crystallization of the desired amino acid salt, leaving impurities behind in the mother liquor.
-
-
The solution is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) to maximize crystal formation.
-
The resulting crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure 2-Amino-2-cyclopropylpropanoic acid hydrochloride.
-
Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) as detailed in the following section.
-
Analytical Characterization
Confirming the identity and purity of the final compound is critical. The following are expected spectral characteristics.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinctive.
-
Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.4-1.0 ppm) is characteristic of the strained cyclopropyl ring protons.[14]
-
Methyl Protons: A sharp singlet corresponding to the three methyl protons (approx. 1.5-1.7 ppm).
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (approx. 8.0-9.0 ppm in DMSO-d₆), which is exchangeable with D₂O.[15][16]
-
Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), and may not always be observed depending on the solvent and concentration.
-
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.[17]
-
O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A broad, strong band centered around 3000-3200 cm⁻¹, often superimposed on the O-H stretch.[18][19]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1730 cm⁻¹.
-
N-H Bend (Ammonium): A characteristic bend around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used for analysis.
-
In positive ion mode, the spectrum will show the molecular ion of the free base ([M+H]⁺). For C₆H₁₁NO₂, the expected monoisotopic mass is 129.08 Da, so the primary ion observed would be at m/z 130.1.[20]
-
A common and diagnostic fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O (a net loss of 45 Da), which would result in a significant fragment ion at m/z 84.1.[21][22]
-
Reactivity, Stability, and Handling
-
Reactivity: The primary points of reactivity are the amino and carboxylic acid functional groups. The amino group can act as a nucleophile in acylation or alkylation reactions (after deprotection to the free amine). The carboxylic acid is suitable for esterification or standard peptide coupling reactions (e.g., using EDC, HATU) to incorporate the residue into a peptide chain. The cyclopropyl group itself is generally robust under standard synthetic conditions but can be susceptible to ring-opening under harsh hydrogenation or strongly acidic conditions at high temperatures.
-
Stability and Storage: As a hydrochloride salt, the compound is a crystalline solid that is significantly more stable than its free amine counterpart.[6] However, it can be hygroscopic.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[8][23]
-
Solution Stability: While stable as a solid, amino acids in acidic aqueous solutions can degrade over time. For quantitative applications, fresh solutions are recommended, or stability studies should be performed.[24][25]
-
Applications in Research and Drug Development
The unique structural features of 2-Amino-2-cyclopropylpropanoic acid make it a highly valuable tool for drug discovery professionals.
-
Conformationally Constrained Peptidomimetics: Its primary application is as a building block for peptides and peptidomimetics.[26] The rigid cyclopropyl group helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.[27][28]
-
Improved Pharmacokinetic Properties: The steric bulk of the quaternary center and the metabolic robustness of the cyclopropyl ring can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[1][29]
-
Novel Scaffolds: Cyclopropane-containing compounds are increasingly found in preclinical and clinical drug candidates across a range of therapeutic areas, highlighting the utility of this motif in designing novel bioactive molecules.[30][31]
References
-
Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]
-
Cabezas, M. D., & Satterthwait, A. C. (2009). Constrained Peptides as Miniature Protein Structures. Journal of Amino Acids, 2010, 810134. [Link]
-
Carote-Gomes, M. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery Today. [Link]
-
Wang, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
-
Stenstrom, K. (n.d.). 2-Amino-2-cyclopropylpropanoic acid HCl, 96% Purity, C6H12ClNO2, 1 gram. Stenstrom Group. [Link]
-
PeptiDream Inc. (2018). Constrained Peptides in Drug Discovery and Development. PeptiDream Technical Report. [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
News-Medical.Net. (2018). Overview of Strecker Amino Acid Synthesis. [Link]
-
A-Z Chemical. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
ResearchGate. (n.d.). Strecker Amino Acid Synthesis. [Link]
-
AK Lectures. (n.d.). Strecker Synthesis. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. [Link]
-
Pangoo.biz. (n.d.). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
Junk, G., & Svec, H. (n.d.). The Mass Spectra of the a-,Amino Acids. OSTI.GOV. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]
-
AccelaChem. (n.d.). 88807-89-0, 2-amino-2-cyclopropylpropanoic acid hydrochloride. [Link]
-
Klotz, I. M., & Gruen, D. M. (1951). The Infrared Spectra of Some Amino Acids. Journal of the American Chemical Society. [Link]
-
Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result. [Link]
-
Arctom. (n.d.). CAS NO. 88807-89-0 | 2-Amino-2-cyclopropylpropanoic acid HCl. [Link]
-
A-Z Chemical. (n.d.). The Biological Significance of Cyclopropane-Containing Amino Acids. [Link]
-
A-Z Chemical. (n.d.). 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. [Link]
-
PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Infrared and Raman spectroscopy and DFT calculations of DL amino acids: Valine and lysine hydrochloride. [Link]
-
Paolantoni, M., et al. (2009). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Journal of Molecular Structure, 935(1-3), 29-37. [Link]
-
ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis. [Link]
-
Kim, H., et al. (2014). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Journal of AOAC International, 97(5), 1365-9. [Link]
-
Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. r/chemistry. [Link]
-
Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Research. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]
-
Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Wiberg, K. B., et al. (1962). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. [Link]
-
De Meijere, A., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Angewandte Chemie International Edition, 51(35), 8865-8869. [Link]
-
Rowell, G. A., et al. (1983). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Drug Intelligence & Clinical Pharmacy, 17(1), 19-23. [Link]
-
Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 792–795. [Link]
-
ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]
-
Balaram, P. (n.d.). Proton NMR studies of peptide conformations. Indian Academy of Sciences. [Link]
-
Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. [Link]
-
Wang, Z., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biosynth.com [biosynth.com]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. quora.com [quora.com]
- 6. nbinno.com [nbinno.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 88807-89-0|2-Amino-2-cyclopropylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 9. 88807-89-0,2-amino-2-cyclopropylpropanoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 10. arctomsci.com [arctomsci.com]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. chemistnotes.com [chemistnotes.com]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. m.youtube.com [m.youtube.com]
- 17. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pangoo.biz [pangoo.biz]
- 24. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. nbinno.com [nbinno.com]
- 31. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
